molecular formula C26H25N3O2S B2528355 3-(benzenesulfonyl)-6-methyl-4-(4-phenylpiperazin-1-yl)quinoline CAS No. 866845-16-1

3-(benzenesulfonyl)-6-methyl-4-(4-phenylpiperazin-1-yl)quinoline

Cat. No.: B2528355
CAS No.: 866845-16-1
M. Wt: 443.57
InChI Key: SXIDKNBKLLCTEB-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-6-methyl-4-(4-phenylpiperazin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-methyl-4-(4-phenylpiperazin-1-yl)quinoline typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-6-methyl-4-(4-phenylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce new functional groups or modify existing ones .

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-methyl-4-(4-phenylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in tumor growth, resulting in antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzenesulfonyl)-6-methyl-4-(4-phenylpiperazin-1-yl)quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-methyl-4-(4-phenylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2S/c1-20-12-13-24-23(18-20)26(25(19-27-24)32(30,31)22-10-6-3-7-11-22)29-16-14-28(15-17-29)21-8-4-2-5-9-21/h2-13,18-19H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIDKNBKLLCTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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